molecular formula C17H34O3 B142827 Methyl 3-hydroxyhexadecanoate CAS No. 51883-36-4

Methyl 3-hydroxyhexadecanoate

Cat. No. B142827
CAS RN: 51883-36-4
M. Wt: 286.4 g/mol
InChI Key: YBTWUESFQWFDMR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyhexadecanoate is a methyl ester derivative of a hydroxy fatty acid. It is part of a broader class of compounds known as 3-hydroxyalkanoic acid methylesters, which can be produced through the hydrolytic degradation of polyhydroxyalkanoate copolymers synthesized by bacteria such as Pseudomonas putida . These compounds are of interest due to their chirality and potential applications in producing enantiomerically pure substances.

Synthesis Analysis

The synthesis of methyl 3-hydroxyhexadecanoate and related compounds has been achieved through various methods. One approach involves the hydrolysis of polyhydroxyalkanoate copolymers followed by acid methanolysis, yielding a mixture of 3-hydroxyalkanoic acid methylesters with high purity and yield . Another method for synthesizing hydroxy fatty acid derivatives, such as methyl 16-trideuteriohexadecanoate, involves the reduction of an oxo group and the introduction of a deuterium-labeled group through a series of reductions and oxidative cleavage . Additionally, the synthesis of enantiomerically pure forms of 3-hydroxyhexadecanoic acid and its methyl ester has been reported, utilizing starting materials like dimethyl malate and various stereoselective reactions .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxyhexadecanoate and its analogs can be characterized by various spectroscopic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) analysis can be used to determine the purity and composition of the synthesized ester fractions . Moreover, the crystal structure of related compounds, such as methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-L-galacto-hexopyranoside, has been elucidated using X-ray diffraction studies, providing insights into the molecular packing and stereochemistry .

Chemical Reactions Analysis

Methyl hydroxyhexadecanoates can undergo a variety of chemical reactions. For example, the epoxidation of methyl 4-hydroxy-trans-2-hexadecenoate has been studied, yielding products like methyl 4-hydroxy-trans-2,3-epoxyhexadecanoate and methyl 4-oxo-trans-2-hexadecenoate . These reactions are influenced by the presence of allylic hydroxyl groups and can be optimized for better yields. Additionally, the synthesis of chiral hydroxy fatty acids, such as 13-h

Scientific Research Applications

Lipopolysaccharide Analysis

Methyl 3-hydroxyhexadecanoate has been utilized in the analysis of lipopolysaccharides, particularly through gas chromatography-mass spectrometry. It served as a chemical marker for determining lipopolysaccharides, with its derivatives providing stable and sensitive means for measurement in various environments (Mielniczuk et al., 1992).

Interfacial Behavior Studies

Research has explored the behavior of methyl hydroxyhexadecanoates at the air/water interface. These studies aim to understand the interfacial behavior of simple molecules with different hydrophilic groups, providing insights into molecular interactions at surfaces (Kellner & Cadenhead, 1979).

Microbial Lipid Analysis

The compound has been important in elucidating the structure of microbial lipids. For instance, it was instrumental in identifying the structure of an ornithine-containing lipid in Thiobacillus thiooxidans, revealing key aspects of microbial biochemistry and lipid composition (Knoche & Shively, 1972).

Synthesis of Bioactive Compounds

Methyl 3-hydroxyhexadecanoate has been utilized in the synthesis of bioactive compounds, such as tetrahydrolipstatin and tetrahydroesterastin. These processes involve key steps like hydrolytic kinetic resolution and alpha-aminoxylation (Tripathi & Kumar, 2012).

Biocompatibility Studies

This compound plays a role in biocompatibility studies, particularly in understanding the cellular responses to polyhydroxyalkanoates' degradation products. Such research is crucial in developing tissue-engineering applications using biocompatible materials (Sun et al., 2007).

Safety And Hazards

When handling Methyl 3-Hydroxyhexadecanoate, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

methyl 3-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTWUESFQWFDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966210
Record name Methyl 3-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyhexadecanoate

CAS RN

51883-36-4
Record name Methyl 3-hydroxyhexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51883-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxypalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
B Jakob, G Voss, H Gerlach - Tetrahedron: Asymmetry, 1996 - Elsevier
Diol (R)-(+)- 3 is prepared either from the hydroxyketone 2 by reduction with fermenting baker's yeast or by hydrolysis of the dioxolane (R)-(+)- 1 which is available from dimethyl d-…
Number of citations: 19 www.sciencedirect.com
WR Mayberry, PF Smith, TA Langworthy… - Journal of …, 1973 - Am Soc Microbiol
… 3-hydroxytetradecanoate (S743 A) and methyl 3-hydroxyhexadecanoate (S743 B). The … axanthum S743 and methyl 3-hydroxyhexadecanoate are nearly identical with ions at m/e: …
Number of citations: 36 journals.asm.org
BMJ Kellner, DA Cadenhead - Chemistry and Physics of Lipids, 1979 - Elsevier
… Methyl 2-hydroxyhexadecanoate (M2HH) and methyl 3-hydroxyhexadecanoate (M3HH) were obtained from Applied Science Laboratories, State College, Penn., in normal 99 +% purity …
Number of citations: 42 www.sciencedirect.com
T Barbuzzi, M Giuffrida, G Impallomeni… - …, 2004 - ACS Publications
… Methyl-3-hydroxyoctadecanoate and methyl-3-hydroxyhexadecanoate were identified with the same technique in the PHA from stearic acid and the latter in the PHA from palmitic acid. …
Number of citations: 29 pubs.acs.org
K YAMAMOTO, A KINOSHITA… - … of rehabilitation and …, 2003 - omu.repo.nii.ac.jp
… ) 0fa mixture Of methyl 3-hydroxyhexadecanoate and methyl ricinoleate afiertrimethylsilylation,and maSS Spectra Of trimethylsilylated derivatives of methyl 3-hydroxyhexadecanoate (B) …
Number of citations: 1 omu.repo.nii.ac.jp
K Yamamoto, A Kinoshita, A Shibahara - Lipids, 2008 - Wiley Online Library
… mixtures of methyl 3-hydroxyhexadecanoate and methyl … derivatives of methyl 3-hydroxyhexadecanoate (b) and of … derivative of methyl 3-hydroxyhexadecanoate (internal standard) and …
Number of citations: 17 aocs.onlinelibrary.wiley.com
M Termonia, M Wybauw, J Bronckart… - Journal of High …, 1989 - Wiley Online Library
… Methyl 14-methylhexadecanoate Methyl cis-9,lO-methylenehexadecanoate Methyl heptadecanoate Methyl 2-hydroxyhexadecanoate Methyl 3-hydroxyhexadecanoate Methyl c~s-9,12-…
Number of citations: 7 onlinelibrary.wiley.com
Z Xu, X Li, N Hao, C Pan, A Ahamed, JH Miller… - Bioresource …, 2019 - Elsevier
Nitrogen supply is critical to the synthesis of intracellular PHA in various bacteria. However, the specific role of the nitrogen in synthesizing PHA from benzoate, a lignin model …
Number of citations: 32 www.sciencedirect.com
YS Lee, YJ Kim, GJ Cheon… - … and Molecular Probes, 2018 - koreascience.kr
… To a solution of methyl 3-hydroxyhexadecanoate (20 mg, 0.070 mmol) in dichloromethane (3 mL), methanesulfonyl chloride (0.056 mL, 0.7 mmol) was added slowly with stirring. To this …
Number of citations: 3 koreascience.kr
JL Brooks, AA Benson - Archives of Biochemistry and Biophysics, 1972 - Elsevier
… Of the two minor components found, one had a retention time of 0.67 that of methyl 3-hydroxyhexadecanoate and constituted 8 % of the detected mass and the other had a retention t’…
Number of citations: 31 www.sciencedirect.com

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